![molecular formula C11H13N3 B1602546 2-(Piperidin-4-yl)nicotinonitrile CAS No. 630116-81-3](/img/structure/B1602546.png)
2-(Piperidin-4-yl)nicotinonitrile
Overview
Description
“2-(Piperidin-4-yl)nicotinonitrile” is a chemical compound with the molecular formula C11H13N3 . It has a molecular weight of 187.24 . This compound is used in research and development .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied and published .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-yl)nicotinonitrile” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Pharmacology: Antimalarial Activity
2-(Piperidin-4-yl)nicotinonitrile: has been studied for its potential in antimalarial therapy. Compounds with the piperidine structure have shown high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of the piperidine moiety can contribute significantly to the antiplasmodial activity, making it a promising candidate for further drug development.
Oncology: Anticancer Agent
Piperidine derivatives, including 2-(Piperidin-4-yl)nicotinonitrile , are being explored for their anticancer properties. These compounds have been found to act against various cancer cell lines, including breast, prostate, and lung cancers . The molecule’s ability to interact with key biological targets makes it a valuable scaffold in the design of new anticancer drugs.
Material Science: Organic Synthesis Building Block
In material science, 2-(Piperidin-4-yl)nicotinonitrile serves as a building block for the synthesis of complex organic compounds. Its versatile structure allows for a variety of chemical modifications, making it useful in creating new materials with desired properties .
Chemical Synthesis: Catalyst and Intermediate
This compound is used as an intermediate in various chemical syntheses. For example, it can undergo reactions such as hydrogenation or functionalization to produce new molecules with potential pharmacological activities . Its role in the synthesis of piperidine derivatives is crucial for developing fast and cost-effective methods in organic chemistry.
Analytical Chemistry: Chromatography Standard
2-(Piperidin-4-yl)nicotinonitrile: can be used as a standard in chromatographic analyses due to its well-defined physical and chemical properties. It helps in the calibration of equipment and ensures the accuracy of analytical methods .
Life Sciences: Drug Discovery
In life sciences, this compound is part of the drug discovery process. Its piperidine core is a common feature in many pharmaceuticals, and its derivatives are present in over twenty classes of drugs . The compound’s role in the development of new therapeutic agents is significant, given its presence in a wide range of biologically active molecules.
Mechanism of Action
While the specific mechanism of action for “2-(Piperidin-4-yl)nicotinonitrile” is not clear, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . They can lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The future of “2-(Piperidin-4-yl)nicotinonitrile” and other piperidine derivatives lies in further exploration of their therapeutic applications and the development of more efficient synthesis methods .
properties
IUPAC Name |
2-piperidin-4-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWTXMAIUDAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582435 | |
Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)nicotinonitrile | |
CAS RN |
630116-81-3 | |
Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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